

Overcoming poor cell permeability of 2-Aminoindan-2-phosphonic acid.

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Compound of Interest

Compound Name: 2-Aminoindan-2-phosphonic acid

Cat. No.: B182778

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Technical Support Center: 2-Aminoindan-2-phosphonic Acid (AIP)

Welcome to the technical support center for **2-Aminoindan-2-phosphonic acid** (AIP). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor cell permeability of AIP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **2-Aminoindan-2-phosphonic acid** (AIP) and what is its known mechanism of action?

A1: **2-Aminoindan-2-phosphonic acid** (AIP) is a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1] PAL is an enzyme found in plants, bacteria, and fungi that catalyzes the conversion of L-phenylalanine to ammonia and trans-cinnamic acid, the first step in the phenylpropanoid pathway.[2][3] In plant biology, AIP has been shown to decrease the levels of phenolic compounds.[4] It is important to note that PAL has not been detected in animals.[3] Therefore, for drug development purposes in mammalian systems, AIP may be explored for its potential to interact with other targets as a phenylalanine analogue. Phosphonates are often used as bioisosteres of carboxylates or as transition-state inhibitors of enzymes.[5][6][7]

Q2: Why does AIP exhibit poor cell permeability?

A2: The poor cell permeability of AIP is likely due to the presence of the highly polar phosphonic acid group.[8] At physiological pH, this group is negatively charged, which hinders its ability to passively diffuse across the lipophilic cell membrane.

Q3: What are the general strategies to overcome the poor cell permeability of phosphonate-containing compounds like AIP?

A3: Two primary strategies are employed to enhance the cell permeability of phosphonates:

- **Prodrug Approach:** The negatively charged phosphonate group can be masked with lipophilic, biolabile protecting groups. These groups neutralize the charge, allowing the molecule to cross the cell membrane. Once inside the cell, these groups are cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[8][9]
- **Nanoparticle Formulation:** Encapsulating AIP within a nanoparticle carrier, such as a liposome or a polymeric nanoparticle, can facilitate its entry into cells.[10] These delivery systems can protect the drug from degradation and can be designed to target specific cells or tissues.

Troubleshooting Guides

Issue 1: Low or no detectable intracellular concentration of AIP in cell-based assays.

This guide will walk you through assessing and improving the cellular uptake of AIP.

Before attempting to improve permeability, it is crucial to quantify the baseline permeability of the parent AIP molecule. The Caco-2 permeability assay is a standard in vitro model for predicting human drug absorption.[11][12]

Experimental Protocol: Caco-2 Permeability Assay

- **Cell Culture:** Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[12]

- **Monolayer Integrity Check:** The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the specific laboratory conditions (e.g., $\geq 200 \Omega \times \text{cm}^2$).[\[13\]](#)[\[14\]](#)
- **Dosing:** A solution of AIP (e.g., 10 μM) is added to the apical (A) side of the monolayer to measure transport in the apical-to-basolateral (A-B) direction. A separate set of wells is dosed on the basolateral (B) side for B-A transport measurement.[\[11\]](#)
- **Sampling and Analysis:** After a 2-hour incubation, samples are taken from the receiver compartment (basolateral for A-B, apical for B-A). The concentration of AIP in the samples is quantified by LC-MS/MS.[\[11\]](#)
- **Calculating Apparent Permeability (Papp):** The apparent permeability coefficient (Papp) is calculated using the following formula: $\text{Papp} = (\text{dQ/dt}) / (\text{A} * \text{C}_0)$ where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Hypothetical Data Presentation: Baseline Permeability of AIP

Compound	Direction	Papp ($\times 10^{-6}$ cm/s)	Efflux Ratio (B-A/A-B)	Permeability Class
AIP	A to B	0.15	1.2	Low
	B to A	0.18		
Atenolol (Low Permeability Control)	A to B	0.5	N/A	Low
Antipyrine (High Permeability Control)	A to B	25.0	N/A	High

This is hypothetical data for illustrative purposes.

If the baseline permeability of AIP is confirmed to be low, the following strategies can be implemented.

Strategy A: Prodrug Approach

A common prodrug strategy for phosphonates is the use of pivaloyloxymethyl (POM) esters to mask the phosphonic acid.[9][15]

Experimental Protocol: Synthesis of a bis(POM)-AIP Prodrug

This protocol is a hypothetical adaptation for AIP based on general methods for phosphonate prodrug synthesis.[16]

- **Protection of the Amino Group:** The amino group of AIP is first protected with a suitable protecting group (e.g., Boc anhydride).
- **Phosphonate Esterification:** The protected AIP is reacted with iodomethyl pivalate in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile) to form the bis(POM) ester.[9]
- **Deprotection:** The amino protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the bis(POM)-AIP prodrug.
- **Purification and Characterization:** The final product is purified by chromatography and its structure confirmed by NMR and mass spectrometry.

Hypothetical Data Presentation: Permeability of AIP Prodrugs

Compound	Direction	Papp (x 10 ⁻⁶ cm/s)	Efflux Ratio (B-A/A-B)	Permeability Class
bis(POM)-AIP	A to B	8.5	1.1	Moderate
	B to A	9.4		
Amino Acid-AIP Prodrug	A to B	12.3	0.9	High
	B to A	11.1		

This is hypothetical data for illustrative purposes.

Strategy B: Nanoparticle Formulation

Encapsulating AIP in lipid-based nanoparticles is another viable strategy.

Experimental Protocol: Preparation of AIP-loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guide for preparing SLNs.[\[10\]](#)

- **Lipid Phase Preparation:** A solid lipid (e.g., glyceryl monostearate) and AIP are dissolved in a water-miscible organic solvent (e.g., acetone).[\[10\]](#)
- **Aqueous Phase Preparation:** A surfactant (e.g., Polysorbate 80) is dissolved in water.
- **Nanoparticle Formation:** The lipid phase is injected into the aqueous phase under constant stirring. The organic solvent is then evaporated, leading to the precipitation of AIP-loaded SLNs.[\[10\]](#)
- **Characterization:** The resulting SLNs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.

Hypothetical Data Presentation: Characteristics of AIP Nanoparticle Formulations

Formulation	Average Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Papp (A-B) (x 10 ⁻⁶ cm/s)
AIP-SLN	150	0.21	75	5.2
AIP-Liposomes	120	0.15	68	4.8

This is hypothetical data for illustrative purposes.

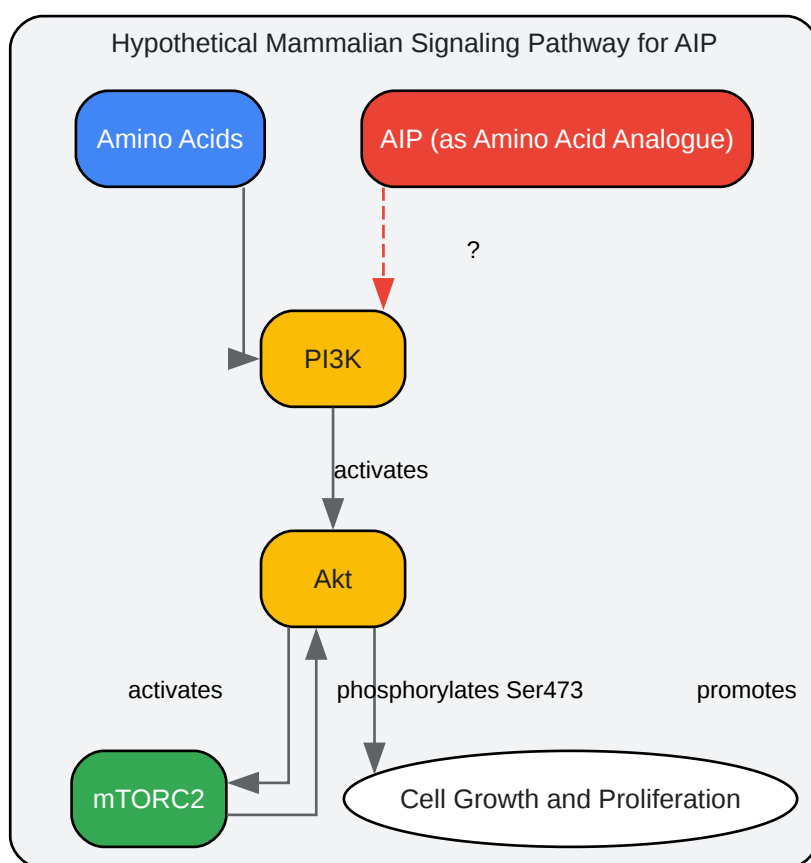
Issue 2: High Efflux Ratio Observed for an AIP Prodrug

An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[\[12\]](#)[\[14\]](#)

Troubleshooting Steps:

- **Confirm Efflux:** Repeat the bidirectional Caco-2 assay to confirm the high efflux ratio.
- **Identify the Transporter:** Perform the Caco-2 assay in the presence of specific inhibitors for common efflux transporters (e.g., verapamil for P-gp, fumitremorgin C for BCRP).^[14] A significant reduction in the efflux ratio in the presence of an inhibitor indicates that the prodrug is a substrate for that transporter.
- **Redesign the Prodrug:** If efflux is confirmed, consider redesigning the prodrug moiety to reduce its affinity for the efflux transporter.

Visualizations



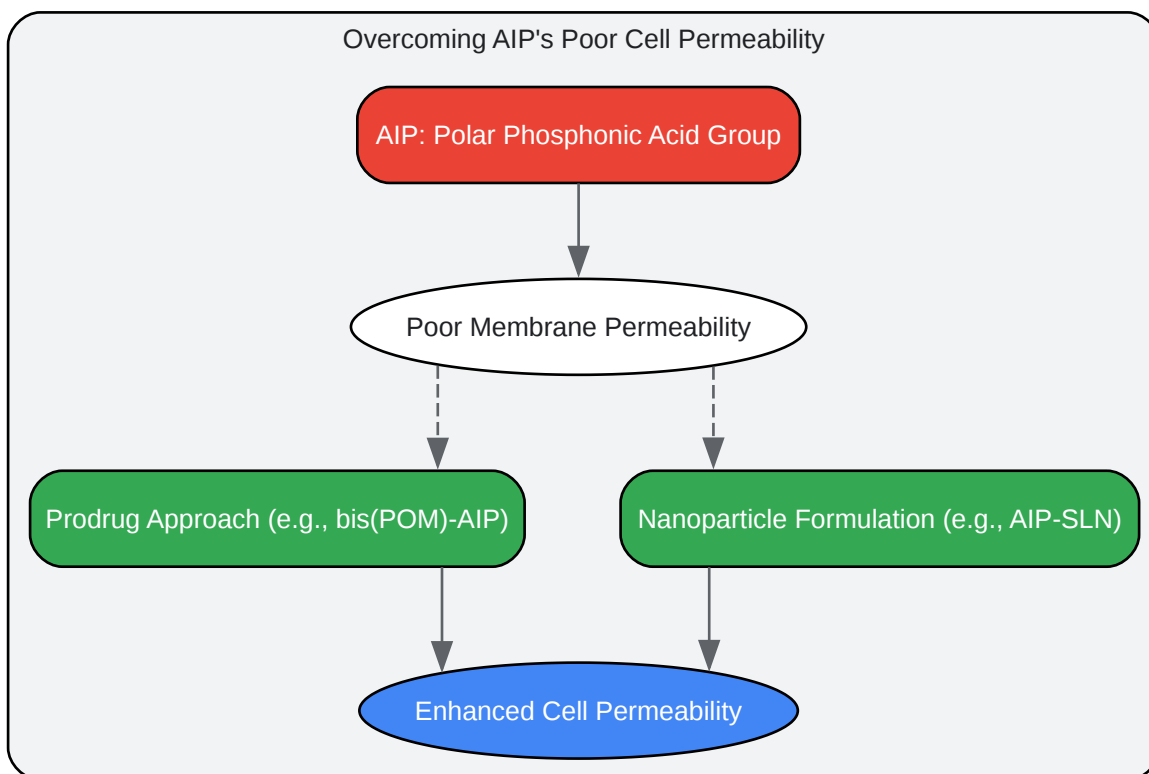
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Caption: Hypothetical signaling pathway for AIP in mammalian cells.



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Caption: Workflow for the evaluation of a novel AIP prodrug.



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Caption: Logical relationship of strategies to enhance AIP permeability.

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